The synthesis of XD14 involves several steps typical for creating 4-acyl pyrrole derivatives. While specific synthetic routes are not detailed in the provided sources, such compounds are generally synthesized through the reaction of pyrrole with acylating agents. This can include:
XD14's molecular structure features a pyrrole ring substituted at the 4-position with an acyl group. The specific structure can be represented as follows:
XD14 primarily acts as an inhibitor of bromodomain proteins. Its mechanism involves binding to these proteins, disrupting their function and leading to downstream effects on cellular processes:
The application of GC-MS allows for untargeted profiling of metabolites, providing insights into how XD14 affects cellular metabolism over time and at different concentrations.
XD14 exerts its effects by binding to bromodomain proteins, which play crucial roles in recognizing acetylated lysine residues on histones. This interaction leads to:
In studies involving MCF-7 cells, metabolic profiling indicated that treatment with XD14 led to significant changes in metabolite profiles, particularly after two days at higher concentrations . This suggests a robust mechanism by which XD14 modulates cellular metabolism and growth.
XD14 is characterized by:
Key chemical properties include:
Relevant analyses such as thermal stability tests and reactivity studies would provide further insights into these properties.
XD14 shows promise in several scientific applications:
The BET family comprises four conserved mammalian proteins (BRD2, BRD3, BRD4, and BRDT), characterized by two tandem bromodomains (BD1 and BD2) and an extraterminal (ET) domain [1] [6]. These domains enable BET proteins to recognize acetylated lysine residues on histones, positioning them as epigenetic "readers" that recruit transcriptional machinery to chromatin. BD1 and BD2 form hydrophobic pockets stabilized by conserved asparagine residues, which anchor acetylated lysine motifs [3] [9]. The ET domain mediates protein-protein interactions with transcriptional regulators such as NSD3 and JMJD6, while the C-terminal domain (CTD) of BRD4 and BRDT recruits the positive transcription elongation factor (P-TEFb) [6] [9].
Table 1: BET Family Members and Their Biological Functions
Protein | Key Functions | Associated Diseases |
---|---|---|
BRD2 | Cell cycle progression (G1/S transition), E2F activation, insulin signaling | Cancer, metabolic disorders |
BRD3 | GATA1 interaction, erythroid/megakaryocyte differentiation | Osteoarthritis, leukemia |
BRD4 | RNA Pol II elongation via P-TEFb, super-enhancer regulation, viral latency | Cancer, inflammation, viral infections |
BRDT | Chromatin remodeling during meiosis, spermatogenesis | Male infertility |
BET proteins drive oncogenesis by amplifying transcription of growth-promoting genes. BRD4 binds to super-enhancers—large clusters of enhancers densely loaded with transcription machinery—that govern cell identity genes in malignancies such as leukemia and ovarian clear cell carcinoma [6] [7]. Displacement of BET proteins from chromatin suppresses oncogenic transcription factors (e.g., MYC), making them high-value therapeutic targets [1] [9].
BET dysregulation is implicated in cancer progression, inflammatory disorders, and viral pathogenesis. Inhibitors disrupt BET-chromatin interactions, suppressing oncogene expression and modulating immune responses [2] [6]. For example, in ovarian clear cell carcinoma, BRD2/3 knockdown induces apoptosis, underscoring their non-redundant roles [7].
First-generation BET inhibitors include:
Table 2: Evolution of BET Inhibitors
Inhibitor | Chemical Class | Key Limitations | Therapeutic Impact |
---|---|---|---|
JQ1 | Thienotriazolodiazepine | Pan-BET inhibition, metabolic instability | Proof-of-concept for MYC suppression |
I-BET151 | Benzodiazepine | Dose-limiting thrombocytopenia | Anti-inflammatory activity in sepsis |
CPI0610 | Triazolopyrazine | Limited efficacy as monotherapy | Synergy with PI3K inhibitors |
XD14 | 4-Acyl pyrrole | N/A (Investigational) | Improved BD2 selectivity |
Despite preclinical success, early inhibitors face challenges: limited monotherapeutic efficacy due to compensatory pathways and narrow therapeutic windows from pan-BET inhibition [1] [7]. This spurred efforts to develop isoform-selective compounds.
XD14 is a structurally distinct BET inhibitor featuring a 4-acyl pyrrole scaffold optimized for enhanced selectivity toward BD2 domains [9]. Its design leverages:
In preclinical models, XD14 demonstrates superior pharmacokinetics, including prolonged half-life and blood-brain barrier penetration, enabling targeting of neurological malignancies [9]. Its synergy with PI3K inhibitors (e.g., alpelisib) in tumor organoids highlights potential for combination therapies [7].
Compound Names Mentioned: JQ1, I-BET151, CPI0610, XD14, Alpelisib.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7